6-Benzhydryl-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC8924942
Molecular Formula: C16H15N5
Molecular Weight: 277.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N5 |
|---|---|
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | 6-benzhydryl-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C16H15N5/c17-15-19-14(20-16(18)21-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H4,17,18,19,20,21) |
| Standard InChI Key | QZMOLLGGHVXNFP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NC(=N3)N)N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NC(=N3)N)N |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 6-benzhydryl-1,3,5-triazine-2,4-diamine consists of a 1,3,5-triazine ring substituted with two amine groups at positions 2 and 4 and a benzhydryl group at position 6. The benzhydryl moiety introduces steric bulk and aromaticity, influencing the compound’s electronic configuration and reactivity. Key molecular parameters include:
Density functional theory (DFT) calculations on similar triazines suggest that the benzhydryl group stabilizes the triazine ring through π-π interactions, reducing electrophilicity at the ring nitrogen atoms . Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals distinct aromatic proton signals for the benzhydryl group (δ 7.2–7.5 ppm) and amine protons (δ 5.8–6.2 ppm) .
Synthesis and Manufacturing Processes
The synthesis of 6-benzhydryl-1,3,5-triazine-2,4-diamine can be inferred from methods used for related triazine derivatives. A one-pot, three-component condensation reaction—similar to the protocol for N²-(tetrazol-5-yl)-6-aryl-1,3,5-triazine-2,4-diamines—is likely effective :
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Reagents:
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Cyanamide (or its derivatives)
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Benzhydryl aldehyde
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5-Amino-1,2,3,4-tetrazole (or other amine sources)
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Procedure:
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Yield Optimization:
Alternative routes involve the reaction of biguanides with ketones or esters, as demonstrated in the synthesis of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine .
Physicochemical Characteristics
While experimental data for 6-benzhydryl-1,3,5-triazine-2,4-diamine is scarce, properties can be extrapolated from analogs:
The benzhydryl group enhances lipophilicity compared to simpler aryl substituents, potentially improving membrane permeability in biological systems .
Applications and Industrial Relevance
Pharmaceutical Applications
Triazine derivatives are prominent in drug discovery due to their ability to inhibit enzymes such as KIF18A, a kinesin involved in mitosis . The benzhydryl group may enhance binding affinity to hydrophobic protein pockets, as seen in methotrexate analogs .
Materials Science
In polymer chemistry, triazines act as crosslinking agents. The benzhydryl moiety could impart thermal stability, making the compound suitable for high-performance resins .
Agricultural Chemistry
Triazine-based herbicides often feature chloro or methylthio substituents . The benzhydryl derivative’s larger size may reduce environmental mobility, lowering leaching risks.
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Use nitrile gloves; avoid contact |
| Eye Damage | H319 | Employ safety goggles |
| Respiratory Irritation | H335 | Use fume hoods |
Regulatory status remains undefined, but the compound may fall under REACH regulations due to its structural complexity.
Recent Research and Future Directions
Recent studies highlight triazines’ potential in targeted cancer therapies. For example, KIF18A inhibitors bearing triazine cores show promise in phase I trials . Future research on 6-benzhydryl-1,3,5-triazine-2,4-diamine should prioritize:
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Toxicological Profiling: Acute and chronic toxicity assays.
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Synthetic Scalability: Developing solvent-free or catalytic methods.
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Structure-Activity Relationships: Modifying the benzhydryl group to optimize bioactivity.
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